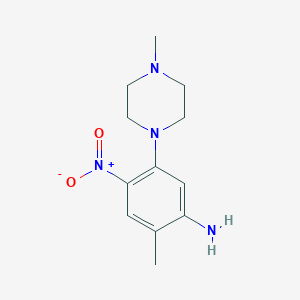

2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-9-7-12(16(17)18)11(8-10(9)13)15-5-3-14(2)4-6-15/h7-8H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAMVFVLQSGMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N2CCN(CC2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387687 | |

| Record name | 2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347355-95-7 | |

| Record name | 2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis pathway for 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline"

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted nitroaniline core coupled with a methylpiperazine moiety, is prevalent in a range of kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The proposed synthesis is grounded in well-established chemical principles and supported by analogous transformations reported in the scientific literature.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound, points to a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. This strategy involves the displacement of a suitable leaving group on a substituted nitroaniline precursor by 1-methylpiperazine.

The most viable precursor for this transformation is 5-Chloro-2-methyl-4-nitroaniline . The rationale for this choice is based on the following key considerations:

-

Activation of the Aromatic Ring: The presence of a strongly electron-withdrawing nitro group para to the chlorine atom and an activating amino group ortho to the chlorine significantly facilitates the SNAr reaction. This electronic arrangement stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.[1][2][3]

-

Availability of Starting Material: 5-Chloro-2-methyl-4-nitroaniline is a commercially available and relatively inexpensive starting material, making the synthesis economically viable for large-scale production.[4][5]

-

Selectivity: The substitution is expected to occur selectively at the carbon bearing the chlorine atom due to the strong activation provided by the flanking nitro and amino groups.

The overall synthetic strategy is therefore a two-step process, commencing with the synthesis of the 5-Chloro-2-methyl-4-nitroaniline precursor, followed by the crucial SNAr reaction with 1-methylpiperazine.

Synthesis of the Precursor: 5-Chloro-2-methyl-4-nitroaniline

While commercially available, understanding the synthesis of 5-Chloro-2-methyl-4-nitroaniline provides deeper insight into the overall process. A common route involves the nitration and subsequent chlorination of an appropriate aniline or toluidine derivative. For instance, a plausible route could start from 2-methylaniline (o-toluidine). The synthesis of a related compound, 2-methyl-4-nitrophenylamine, involves the protection of the amino group via acetylation, followed by nitration and subsequent deprotection.[6][7] A similar strategy could be adapted, incorporating a chlorination step.

Core Synthesis: Nucleophilic Aromatic Substitution

The pivotal step in the synthesis of this compound is the nucleophilic aromatic substitution reaction between 5-Chloro-2-methyl-4-nitroaniline and 1-methylpiperazine.

Reaction Mechanism

The reaction proceeds via a classic SNAr mechanism, which involves two main steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of 1-methylpiperazine acts as a nucleophile, attacking the electron-deficient carbon atom of the aromatic ring that is bonded to the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

-

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway for this compound via SNAr.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established procedures for similar SNAr reactions.[8]

Materials and Reagents:

-

5-Chloro-2-methyl-4-nitroaniline

-

1-Methylpiperazine

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

-

Potassium carbonate (K2CO3) or Triethylamine (TEA)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-2-methyl-4-nitroaniline (1.0 eq).

-

Addition of Reagents: Add anhydrous DMF or NMP to dissolve the starting material. To this solution, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq) or triethylamine (2.0 eq) as a base.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove any remaining DMF/NMP and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.

Data Presentation

| Parameter | Value |

| Molecular Formula | C12H18N4O2 |

| Molecular Weight | 250.30 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | 152-155 °C[9] |

| Boiling Point | 444.2 ± 45.0 °C (Predicted)[8] |

| pKa | 7.35 ± 0.42 (Predicted)[8] |

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and the successful incorporation of the methylpiperazine moiety.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

-

Nitroaromatic compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion

The synthesis of this compound is efficiently achieved through a nucleophilic aromatic substitution reaction. The use of the readily available starting material, 5-Chloro-2-methyl-4-nitroaniline, and the robust SNAr methodology makes this a practical and scalable route for the production of this important pharmaceutical intermediate. The detailed protocol provided in this guide serves as a reliable starting point for researchers in the field, with the understanding that optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

- Ningbo Inno Pharmchem Co., Ltd. Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block.

- Google Patents. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

- Google Patents. US4443630A - Process for preparing 2-amino-5-nitrotoluene.

- Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.

- ChemicalBook. 5-Chloro-2-methyl-4-nitroaniline | 13852-51-2.

- National Institutes of Health. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC.

- ChemicalBook. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.

- Organic Syntheses. 2-amino-3-nitrotoluene - Organic Syntheses Procedure.

- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

- Cymit Química S.L. CAS 23491-48-7: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.

- Echemi.

- BLDpharm. 23491-48-7|5-(4-Methylpiperazin-1-yl)-2-nitroaniline.

- National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.

- Google Patents. CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene.

- YouTube. 34.

- ACS Publications.

- National Institutes of Health. 2-Chloro-5-nitroaniline - PMC.

- Haihang Industry. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)

- Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

Sources

- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. 5-Chloro-2-methyl-4-nitroaniline | 13852-51-2 [chemicalbook.com]

- 6. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS#: 23491-48-7 [m.chemicalbook.com]

- 9. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation [yzqyyykj.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-methylpiperazin-1-yl)-2-nitroaniline

Introduction: 5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS No. 23491-48-7) is a substituted nitroaniline derivative that has garnered significant interest within the scientific community.[1][2] It serves as a pivotal intermediate and structural motif in medicinal chemistry and materials science. Notably, this compound is a recognized precursor in the synthesis of novel tyrosine kinase inhibitors and has been identified in the development of SIRT6 inhibitors for potential therapeutic applications, including diabetes treatment.[1][2][3]

For researchers in drug development and chemical synthesis, a comprehensive understanding of a compound's physicochemical properties is not merely academic; it is a fundamental prerequisite for predicting its behavior, optimizing its application, and ensuring its quality. These properties govern everything from reaction kinetics and formulation stability to pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological outcomes. This guide provides a detailed examination of the core physicochemical characteristics of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, offering both established data and field-proven methodologies for its empirical validation.

Section 1: Core Molecular and Physical Properties

The foundational attributes of a molecule dictate its identity and bulk characteristics. For 5-(4-methylpiperazin-1-yl)-2-nitroaniline, these properties have been well-documented and are summarized below. The defined melting point range indicates a compound of high purity, a critical parameter for its use as a synthetic intermediate.[4][5][6][7][8]

| Property | Value | Source(s) |

| CAS Number | 23491-48-7 | [2][6][7][8][9][10] |

| Molecular Formula | C₁₁H₁₆N₄O₂ | [1][3][4][6][7][11] |

| Molecular Weight | 236.27 g/mol | [1][3][4][6][11] |

| Appearance | Light yellow to yellow solid | [1][7] |

| Melting Point | 152-155 °C | [1][2][4][5][6][7][8] |

| Boiling Point | 444.2 °C (at 760 mmHg) | [1][2][4][5][6][7] |

| Density | 1.264 g/cm³ | [1][4][5][6][7] |

| Flash Point | 222.4 °C | [4][5][6][8] |

| Polar Surface Area (PSA) | 78.32 Ų | [4][6] |

Section 2: Ionization, Lipophilicity, and Solubility

These three interconnected parameters are paramount in drug discovery, as they directly influence how a molecule interacts with biological systems.

pKa (Ionization Constant)

The predicted pKa of 5-(4-methylpiperazin-1-yl)-2-nitroaniline is approximately 7.35.[1][2][4][5][7] This value is primarily attributed to the tertiary amine within the methylpiperazine ring.

Expert Insight: A pKa of 7.35 is highly significant from a pharmacological perspective. At physiological pH (~7.4), the compound will exist in a near-equal equilibrium between its neutral (lipid-soluble) and protonated (water-soluble) forms. This balance is critical for oral absorption and membrane permeability; the neutral form is more likely to cross cell membranes, while the charged form often has better aqueous solubility and may be required for binding to a biological target. The low basicity of the aniline amine is a known characteristic of nitroanilines, resulting from the strong electron-withdrawing effect of the adjacent nitro group, which delocalizes the lone pair of electrons.[12]

LogP (Lipophilicity)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is measured by the logarithm of its partition coefficient between octanol and water (LogP). Predicted values for this compound vary, with a calculated LogP of 2.036 and an XLogP3 of 1.1.[4][6]

Expert Insight: These values suggest that the compound is moderately lipophilic. This places it within a favorable range for many drug candidates according to frameworks like Lipinski's Rule of Five. However, the difference between computational models highlights the necessity of empirical determination for definitive characterization.

Solubility

Experimental Protocol: Thermodynamic Aqueous Solubility Determination

This protocol outlines the industry-standard shake-flask method (OECD Guideline 105) to determine the aqueous solubility of the compound.

-

Preparation: Add an excess amount of solid 5-(4-methylpiperazin-1-yl)-2-nitroaniline to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours. This duration is crucial to ensure that a true thermodynamic equilibrium between the solid and dissolved states is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To remove undissolved solid, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-binding 0.22 µm filter (e.g., PVDF).

-

Quantification: Accurately dilute a known volume of the resulting saturated supernatant.

-

Analysis: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or µM.

Section 3: Structural and Spectroscopic Profile

Beyond its 2D structure, the 3D arrangement and electronic properties of a molecule are defined by crystallographic and spectroscopic data.

Crystal Structure Analysis

The crystal structure of 5-(4-methylpiperazin-1-yl)-2-nitroaniline has been resolved, providing invaluable three-dimensional insight.[3]

-

Crystal System: Monoclinic.

-

Conformation: The piperazine ring adopts a stable chair conformation.

-

Planarity: The dihedral angle between the benzene ring and the plane of the piperazine ring's carbon atoms is 12.17°.[3] This near-coplanarity can influence stacking interactions and receptor binding.

-

Intramolecular Hydrogen Bonding: A significant feature is an intramolecular N-H···O hydrogen bond between one of the aniline amine hydrogens and an oxygen atom of the ortho-nitro group, forming an S(6) ring motif.[3]

Expert Insight: This intramolecular hydrogen bond rigidifies the conformation of the nitroaniline portion of the molecule. This pre-organization can lower the entropic penalty upon binding to a biological target, potentially enhancing binding affinity. This structural information is critical for computational chemists performing molecular docking and virtual screening studies.

Analytical Characterization

Liquid chromatography-mass spectrometry (LC-MS) has been used to confirm the identity of the compound during synthesis, with an observed molecular ion peak [M+H]⁺ of 237.19.[2] For full characterization, a suite of standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure, providing information on the number and environment of protons and carbons.

-

Infrared (IR) Spectroscopy: This would identify characteristic functional groups, such as N-H stretches from the amine, C-H stretches from the aromatic and alkyl groups, and strong N=O stretches from the nitro group.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement.

Section 4: Stability Profile and Handling

A compound's utility is directly tied to its stability. Degradation can lead to loss of potency, formation of impurities, and potential toxicity.

Storage and Handling

The recommended storage conditions are in a dark place, under an inert atmosphere, and at room temperature.[1][2][5][7] This implies potential sensitivity to light and oxidation. As a nitroaniline derivative, it should be handled with appropriate personal protective equipment, as it may cause skin and eye irritation.[10]

Chemical Stability Liabilities

While specific degradation studies for this molecule are not published, its structure suggests several potential liabilities based on general chemical principles for nitroaromatics and anilines:[13]

-

Photostability: Aromatic nitro compounds can be susceptible to photodegradation. Exposure to UV or high-intensity light may lead to decomposition.

-

Acidic/Basic Conditions: The aniline nitrogen can be protonated in strong acids, altering its properties.[13] The piperazine nitrogen is basic and will readily react with acids.

-

Oxidative Stability: While the nitro group is electron-withdrawing, the aniline ring can still be susceptible to oxidation.

-

Reductive Liability: The nitro group is readily reduced to an amino group, a common reaction for nitroaromatic compounds.[13] This is a key consideration if the compound is used in the presence of reducing agents.

To properly characterize these liabilities, a forced degradation study is essential.

Experimental Protocol: Forced Degradation Study

This protocol exposes the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.

-

Basic Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C.

-

Oxidation: Add 3-6% H₂O₂ at room temperature.

-

Thermal Stress: Heat the stock solution at 60-80 °C.

-

Photolytic Stress: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2).

-

-

Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 8, 24 hours).

-

Quenching: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a separation technique, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (MS).

-

Evaluation: Compare chromatograms of stressed samples to a control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). The PDA detector helps assess peak purity, while the MS identifies the mass of potential degradants.

Conclusion

5-(4-methylpiperazin-1-yl)-2-nitroaniline is a molecule of significant interest with a well-defined physicochemical profile. It is a moderately lipophilic, crystalline solid with a pKa near physiological pH, a feature that makes it particularly relevant for pharmacological applications. Its rigid, near-planar crystal structure, stabilized by an intramolecular hydrogen bond, provides a solid foundation for structure-based drug design. While its stability profile can be inferred from its functional groups, empirical studies are necessary to fully delineate its degradation pathways. The protocols and data presented in this guide offer researchers and drug development professionals the critical information needed to effectively utilize, handle, and analyze this important chemical entity.

References

- Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)

- Cas 23491-48-7, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | lookchem. (n.d.). lookchem.com.

- 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - Echemi. (n.d.). echemi.com.

- 23491-48-7(5-(4-Methylpiperazin-1-yl)-2-nitroaniline) Product Description - ChemicalBook. (n.d.). chemicalbook.com.

- CAS#:23491-48-7 | 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | Chemsrc. (n.d.). chemsrc.com.

- 5-(4-Methylpiperazin-1-yl)-2-nitroaniline , 95% , 23491-48-7 - CookeChem. (n.d.). cookechem.com.

- CAS 23491-48-7: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - Cymit Química S.L. (n.d.). cymitquimica.com.

- 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - CymitQuimica. (n.d.). cymitquimica.com.

- 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - ChemicalBook. (n.d.). chemicalbook.com.

- Stability issues of 4-Methoxy-2-nitroaniline under different conditions - Benchchem. (n.d.). benchchem.com.

- 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC - NIH. (n.d.). ncbi.nlm.nih.gov.

- 2-Nitroaniline - Wikipedia. (n.d.). en.wikipedia.org.

- 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - Synquest Labs. (n.d.). synquestlabs.com.

Sources

- 1. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline , 95% , 23491-48-7 - CookeChem [cookechem.com]

- 2. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS#: 23491-48-7 [m.chemicalbook.com]

- 3. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation [yzqyyykj.com]

- 5. lookchem.com [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. 23491-48-7 CAS MSDS (5-(4-Methylpiperazin-1-yl)-2-nitroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CAS#:23491-48-7 | 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | Chemsrc [chemsrc.com]

- 9. CAS 23491-48-7: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline [cymitquimica.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 12. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No. 23491-48-7): A Potent and Selective SIRT6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No. 23491-48-7). Initially identified as a chemical intermediate, this molecule has garnered significant attention in the scientific community for its potent and selective inhibitory activity against Sirtuin 6 (SIRT6), a class III histone deacetylase. This document will delve into the compound's chemical structure, physicochemical properties, its mechanism of action as a SIRT6 inhibitor, and its potential therapeutic applications, particularly in the context of metabolic diseases such as diabetes. Detailed protocols for its handling, storage, and analysis are also provided to support researchers in their laboratory investigations.

Chemical Identity and Physicochemical Properties

5-(4-Methylpiperazin-1-yl)-2-nitroaniline is an organic compound featuring a nitroaniline core substituted with a methylpiperazine group.[1] This unique structure contributes to its biological activity and physicochemical characteristics.

Table 1: Chemical and Physical Properties of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

| Property | Value | Source(s) |

| CAS Number | 23491-48-7 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₆N₄O₂ | [1][2][3][4] |

| Molecular Weight | 236.27 g/mol | [3][4] |

| IUPAC Name | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | [1] |

| Synonyms | 1-(3-Amino-4-nitrophenyl)-4-methylpiperazine, 5-(4-Methylpiperazino)-2-Nitroaniline | [1][4] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 152-155 °C | [3][4] |

| Boiling Point | 444.2 °C at 760 mmHg | [4] |

| Solubility | Soluble in water and organic solvents. | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3][4] |

Biological Activity: A Selective SIRT6 Inhibitor

The primary biological significance of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline lies in its function as a potent and selective inhibitor of SIRT6.[5][6][7] SIRT6 is a histone deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation. The discovery of this compound as a SIRT6 inhibitor has opened new avenues for research into the therapeutic potential of targeting this enzyme.

Mechanism of Action

5-(4-Methylpiperazin-1-yl)-2-nitroaniline, referred to as compound 6d in some literature, has been identified as a leading compound in a series of 1-phenylpiperazine derivatives that exhibit inhibitory activity against SIRT6.[5][6] It demonstrates a half-maximal inhibitory concentration (IC₅₀) of 4.93 μM against SIRT6 in in vitro assays.[5][6] Importantly, it shows high selectivity for SIRT6 over other sirtuins (SIRT1-3) and histone deacetylases (HDAC1-11), with no significant activity observed at concentrations up to 200 μM against these other enzymes.[5][6]

The proposed mechanism of action involves the binding of the molecule to the SIRT6 enzyme, thereby blocking its deacetylase activity. This inhibition leads to an increase in the acetylation of SIRT6 target proteins, which in turn modulates various downstream cellular pathways.

Caption: Workflow of SIRT6 inhibition by 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.

Therapeutic Potential in Diabetes

One of the most promising therapeutic applications of SIRT6 inhibition is in the treatment of type 2 diabetes.[5][6] Research has shown that 5-(4-Methylpiperazin-1-yl)-2-nitroaniline can significantly increase the levels of glucose transporter 1 (GLUT-1).[5][6] This upregulation of GLUT-1 facilitates glucose uptake into cells, thereby contributing to a reduction in blood glucose levels.[5][6] Studies in mouse models of type 2 diabetes have demonstrated the potential of this compound to improve glucose homeostasis.[5][6]

Synthesis and Formulation

5-(4-Methylpiperazin-1-yl)-2-nitroaniline is synthesized as a research chemical and is available from various commercial suppliers. It is typically provided as a solid with a purity of 95% or higher.[3] For experimental use, it can be dissolved in appropriate solvents.

Recommended Solvents and Stock Solution Preparation

For biological assays, it is crucial to prepare stock solutions in a suitable solvent. While it is soluble in water, organic solvents are often preferred for preparing concentrated stock solutions.

Experimental Protocol: Preparation of a 10 mM Stock Solution

-

Weighing: Accurately weigh 2.36 mg of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline powder.

-

Dissolving: Add 1 mL of dimethyl sulfoxide (DMSO) to the powder.

-

Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

-

Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Analytical Methods

The identity and purity of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline can be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A major peak corresponding to the compound with purity ≥95%. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated molecular weight (236.27 g/mol ). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | A spectrum consistent with the chemical structure of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. |

| X-ray Crystallography | Determination of the three-dimensional structure | Provides detailed information on bond lengths, angles, and crystal packing. The piperazine ring adopts a chair conformation.[8] |

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-(4-Methylpiperazin-1-yl)-2-nitroaniline has emerged as a valuable research tool for studying the biological roles of SIRT6. Its potency and selectivity make it a promising lead compound for the development of novel therapeutics, particularly for metabolic disorders like diabetes. This guide provides a foundational understanding of its properties to aid researchers in their investigations. Further studies are warranted to fully elucidate its therapeutic potential and to advance its development towards clinical applications.

References

-

Pharmaffiliates. Zotarolimus. [Link]

-

J&K Scientific. 5-(4-Methylpiperazino)-2-nitroaniline, 95%. [Link]

-

Lookchem. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. [Link]

-

PubChem. Zotarolimus. [Link]

-

Wikipedia. Zotarolimus. [Link]

-

Cas Number Lookup. CAS NO 23491-48-7 molecular information. [Link]

-

Chemsrc. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. [Link]

-

CAS Common Chemistry. Zotarolimus. [Link]

-

Fun, H. K., et al. (2010). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1268. [Link]

Sources

- 1. CAS 23491-48-7: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline [cymitquimica.com]

- 2. 23491-48-7|5-(4-Methylpiperazin-1-yl)-2-nitroaniline|BLD Pharm [bldpharm.com]

- 3. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline , 95% , 23491-48-7 - CookeChem [cookechem.com]

- 4. lookchem.com [lookchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a Selective SIRT6 Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the molecular mechanism of action for 5-(4-methylpiperazin-1-yl)-2-nitroaniline, a novel small molecule that has emerged as a potent and selective inhibitor of Sirtuin 6 (SIRT6). Initially identified through the screening of 1-phenylpiperazine derivatives, this compound, hereafter referred to as MPNA, has demonstrated a clear inhibitory profile against the histone deacetylase activity of SIRT6. This guide will elucidate its physicochemical properties, synthesis, the biochemical and biophysical evidence supporting its direct interaction with SIRT6, its selectivity over other histone deacetylases, and its downstream cellular and in vivo effects. The primary mechanism involves the inhibition of SIRT6, leading to the hyperacetylation of histone H3 at key lysine residues (H3K9ac, H3K18ac), which subsequently upregulates the expression of critical metabolic genes, including glucose transporter 1 (GLUT1). These findings, validated in preclinical models of type 2 diabetes, position MPNA as a promising lead compound for the development of novel therapeutics targeting metabolic diseases.

Introduction

5-(4-methylpiperazin-1-yl)-2-nitroaniline (MPNA) is a nitroaniline derivative containing a methylpiperazine moiety.[1][2] While its structure has been noted as a versatile intermediate in the synthesis of various pharmacologically active molecules, including tyrosine kinase inhibitors, its most significant and well-characterized role is that of a selective SIRT6 inhibitor.[3][4] SIRT6 is a NAD⁺-dependent Class III histone deacetylase that plays a crucial role in regulating a wide array of cellular processes, including glucose metabolism, DNA repair, and inflammation. Its function as a deacetylase for histone H3 at lysine 9 (H3K9ac) and lysine 18 (H3K18ac) makes it a critical epigenetic regulator. The discovery that inhibition of SIRT6 can modulate metabolic pathways, such as enhancing glucose uptake, has rendered it an attractive therapeutic target for type 2 diabetes.[3][5] This guide details the scientific evidence that establishes MPNA's mechanism of action, from direct target engagement to physiological outcomes.

Physicochemical Profile and Synthesis

A foundational understanding of a compound's physical and chemical properties is paramount for its development as a research tool or therapeutic agent.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 23491-48-7 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₄O₂ | [1] |

| Molecular Weight | 236.27 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 152-155°C | [1][6] |

| Boiling Point | 444.2±45.0 °C (Predicted) | [1] |

| pKa | 7.35±0.42 (Predicted) | [1] |

| Storage | Room temperature, inert atmosphere, keep in dark place | [1][6] |

Chemical Synthesis

The synthesis of MPNA is achieved through a nucleophilic aromatic substitution reaction. The choice of a microwave reactor facilitates an efficient reaction by providing controlled and rapid heating, significantly reducing the reaction time compared to conventional methods.

Experimental Protocol: Synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline [1]

-

Reactant Preparation: In a suitable microwave reactor vessel, combine 5-Fluoro-2-nitroaniline (1 g), N-methylpiperazine (0.752 ml), and triethylamine (TEA, 1.86 ml) in N-methylpyrrolidone (NMP, 1.5 ml).

-

Causality: 5-Fluoro-2-nitroaniline serves as the electrophilic aromatic substrate. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, and the fluorine atom is a good leaving group. N-methylpiperazine acts as the nucleophile. Triethylamine is a non-nucleophilic base used to quench the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards product formation. NMP is a high-boiling polar aprotic solvent ideal for this type of reaction.

-

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to 100°C for 16-20 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Dilute the reaction mixture with deionized water (50 ml) and stir for 20 minutes. The product, being less soluble in water, will precipitate out.

-

Filtration and Washing: Filter the resulting yellow solid. Wash the solid with deionized water to remove residual salts and NMP.

-

Drying: Dry the purified solid under high vacuum to yield the final product, 5-(4-methylpiperazine)-2-nitroaniline.

-

Analysis: Confirm product identity and purity using methods such as liquid chromatography-mass spectrometry (LC-MS). The expected molecular ion peak [M+H]⁺ is 237.19.[1]

Core Mechanism of Action: Selective SIRT6 Inhibition

The primary mechanism of action of MPNA is its direct inhibition of the deacetylase function of the SIRT6 enzyme. This was established through a series of rigorous biochemical and biophysical assays.

Target Overview: The Role of SIRT6 in Cellular Metabolism

SIRT6 is a histone deacetylase that targets H3K9ac and H3K18ac, leading to transcriptional repression of its target genes. In the context of metabolism, SIRT6 represses the transcription of several key glycolytic genes, including GLUT1. Therefore, inhibiting SIRT6 is hypothesized to increase histone acetylation at the promoters of these genes, enhance their expression, and thereby increase glucose uptake and utilization. This makes SIRT6 a compelling target for anti-diabetic therapies.[3][5]

Biochemical and Biophysical Validation

The direct binding and inhibition of SIRT6 by MPNA have been quantitatively characterized.

Table of Binding Affinity and Inhibitory Potency

| Assay Type | Parameter | Value | Reference |

| Fluor de Lys (FDL) Assay | IC₅₀ | 4.93 µM | [3][5][6] |

| Surface Plasmon Resonance (SPR) | Kᴅ | 9.76 µM | [3][6] |

| Isothermal Titration Calorimetry (ITC) | Kᴅ | 10 µM | [3][6] |

Experimental Protocol: Fluor de Lys (FDL) Assay for SIRT6 Inhibition

This assay quantifies the deacetylase activity of SIRT6 using a fluorogenic substrate.

-

Reaction Mixture: Prepare a reaction buffer containing SIRT6 enzyme and a substrate peptide corresponding to a region of histone H3 with an acetylated lysine, which is flanked by a fluorophore and a quencher.

-

Compound Incubation: Add varying concentrations of MPNA (or vehicle control) to the reaction mixture and incubate to allow for enzyme-inhibitor interaction.

-

Enzyme Reaction: Initiate the deacetylase reaction by adding the co-substrate NAD⁺. Allow the reaction to proceed for a set time at 37°C.

-

Development: Add a developer solution containing a protease that specifically cleaves the deacetylated peptide. This cleavage separates the fluorophore from the quencher, resulting in a fluorescent signal.

-

Detection: Measure the fluorescence intensity using a suitable plate reader. The signal is directly proportional to the amount of deacetylation.

-

Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls ensures that the observed signal change is due to enzyme activity and its inhibition.

-

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity.

-

Chip Preparation: Covalently immobilize recombinant SIRT6 protein onto the surface of a sensor chip.

-

Analyte Injection: Flow a series of concentrations of MPNA (the analyte) across the sensor chip surface.

-

Binding Measurement: Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.

-

Data Analysis: Fit the sensorgram data from multiple concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ = kd/ka).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation: Place a solution of purified SIRT6 protein in the sample cell and a concentrated solution of MPNA in the injection syringe.

-

Titration: Perform a series of small, sequential injections of MPNA into the SIRT6 solution.

-

Heat Measurement: A highly sensitive calorimeter measures the minute heat changes that occur upon each injection as the binding reaction reaches equilibrium.

-

Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a theoretical model to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Molecular Selectivity Profile

Proposed Signaling Pathway

Based on the known function of SIRT6 and the inhibitory profile of MPNA, a clear mechanism of action can be proposed. MPNA binding to SIRT6 inhibits its ability to deacetylate H3K9ac and H3K18ac. This leads to a state of localized hyperacetylation at the promoter regions of SIRT6 target genes, such as GLUT1. Increased histone acetylation is an epigenetic mark associated with a more open chromatin structure, facilitating the binding of transcription factors and leading to increased gene expression.

Caption: Proposed signaling pathway of MPNA action.

Pharmacological Effects and In Vivo Validation

To confirm that the biochemical inhibition of SIRT6 translates into a tangible biological effect, both cellular and in vivo studies were conducted.

Cellular Target Engagement

When tested in the human pancreatic cancer cell line BxPC-3, treatment with MPNA led to a dose-dependent increase in the acetylation levels of both H3K9 and H3K18.[5] This provides direct evidence of target engagement within a cellular context. Furthermore, this increase in histone acetylation correlated with a significant upregulation of GLUT1 protein expression, confirming the downstream consequences of SIRT6 inhibition.[5]

Efficacy in a Preclinical Model of Type 2 Diabetes

The therapeutic potential of MPNA was evaluated in a mouse model of type 2 diabetes. Administration of the compound to these mice resulted in a significant reduction in blood glucose levels.[3][5] This physiological outcome is consistent with the observed molecular mechanism: inhibition of SIRT6 leads to increased GLUT1 expression, which in turn facilitates greater glucose transport out of the bloodstream and into cells. This in vivo study provides a crucial validation of the entire mechanistic pathway, linking direct enzyme inhibition to a therapeutically relevant outcome.

Caption: Experimental workflow for in vivo validation.

Broader Chemical Context: A Versatile Synthetic Intermediate

Beyond its specific role as a SIRT6 inhibitor, it is noteworthy that the chemical scaffold of MPNA is utilized in medicinal chemistry as a synthetic intermediate. The compound has been reported as a precursor in the synthesis of novel tyrosine kinase inhibitors.[4] This highlights the utility of the nitroaniline and piperazine moieties as versatile building blocks for constructing more complex molecules with diverse biological activities. This dual role underscores its importance in the broader field of drug discovery.

Conclusion and Future Perspectives

The evidence presented in this guide consolidates the mechanism of action for 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a direct, selective, and effective inhibitor of SIRT6. The pathway from direct enzyme binding to downstream epigenetic modification and gene expression, culminating in a significant in vivo anti-diabetic effect, is well-supported by rigorous experimental data.

MPNA stands as a validated lead compound. Future research efforts should focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies to improve potency (sub-micromolar IC₅₀), selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

-

Pharmacokinetic Profiling: Detailed analysis of the compound's stability, bioavailability, and half-life to develop a viable dosing regimen.

-

Exploration of Other Therapeutic Areas: Given SIRT6's role in cancer, inflammation, and aging, the therapeutic potential of MPNA and its derivatives should be investigated in these disease contexts.

References

-

Chen, X., Huang, S., Li, L., Li, W., Sun, W., Tian, C., & Yang, S. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127215. Retrieved from [Link]

-

5-(4-Methylpiperazin-1-yl)-2-nitroaniline. (n.d.). LookChem. Retrieved from [Link]

-

Discovery of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Derivatives as A New Class of SIRT6 Inhibitors. (2020). ResearchGate. Retrieved from [Link]

-

Zhang, G. L., Wang, Y., Wu, L., & Zhu, H. L. (2010). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1268. Retrieved from [Link]

Sources

- 1. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS#: 23491-48-7 [m.chemicalbook.com]

- 2. CAS 23491-48-7: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline [cymitquimica.com]

- 3. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cas 23491-48-7,5-(4-Methylpiperazin-1-yl)-2-nitroaniline | lookchem [lookchem.com]

"crystal structure of 5-(4-methylpiperazin-1-yl)-2-nitroaniline"

An In-depth Technical Guide to the Crystal Structure of 5-(4-methylpiperazin-1-yl)-2-nitroaniline

Authored by: A Senior Application Scientist

Abstract

5-(4-methylpiperazin-1-yl)-2-nitroaniline, a key intermediate in medicinal chemistry, holds significant interest for its role in the development of targeted therapeutics, including tyrosine kinase and SIRT6 inhibitors.[1][2] Understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive technical analysis of the single-crystal X-ray structure of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (C₁₁H₁₆N₄O₂). We delve into the synthesis and crystallization protocols, the detailed analysis of the molecular geometry, and the intricate network of intermolecular forces that govern its solid-state architecture. The causality behind experimental choices and the interpretation of crystallographic data are explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Significance

5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS No: 23491-48-7) is a substituted nitroaniline derivative featuring a methylpiperazine moiety.[3] Its molecular framework serves as a versatile scaffold in the synthesis of pharmacologically active agents. Notably, it is a documented precursor for novel tyrosine kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] Furthermore, recent studies have identified this compound and its derivatives as potent and selective inhibitors of Sirtuin 6 (SIRT6), a histone deacetylase implicated in diabetes and other metabolic diseases.[2][4]

The efficacy and selectivity of a drug molecule are intrinsically linked to its three-dimensional conformation and its ability to form specific non-covalent interactions with its biological target. Therefore, a precise understanding of the crystal structure of this intermediate is not merely an academic exercise; it provides a foundational blueprint for designing next-generation inhibitors with improved potency and pharmacokinetic profiles. This guide elucidates the definitive solid-state structure of the title compound, determined by single-crystal X-ray diffraction.

Experimental Methodology: From Synthesis to Structure Solution

The journey from a chemical powder to a refined crystal structure involves a multi-step process. Each stage is critical for the final quality of the data, and the choices made reflect established best practices in synthetic and structural chemistry.

Synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline

The target compound is efficiently prepared via a nucleophilic aromatic substitution (SNAr) reaction.

Protocol:

-

To a solution of 5-fluoro-2-nitroaniline (1.0 g) in N-methylpyrrolidone (NMP, 1.5 mL), add 1-methylpiperazine (0.752 mL) and triethylamine (TEA, 1.86 mL).[5]

-

Heat the reaction mixture in a microwave reactor at 100°C for 16-20 hours.[5][6]

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with deionized water (50 mL) to precipitate the product.

-

Stir the resulting suspension for 20 minutes to ensure complete precipitation.

-

Filter the yellow solid, wash thoroughly with deionized water, and dry under high vacuum to yield the final product.[5]

Causality and Experimental Rationale:

-

Reaction Choice: The SNAr mechanism is highly effective here due to the presence of a strong electron-withdrawing nitro group (-NO₂) positioned ortho to the fluorine leaving group. This group stabilizes the negatively charged Meisenheimer complex intermediate, thereby activating the aromatic ring for nucleophilic attack.

-

Reagents: 5-fluoro-2-nitroaniline is the electrophilic substrate. 1-methylpiperazine acts as the nucleophile. Triethylamine, a non-nucleophilic organic base, is crucial for scavenging the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.[5]

-

Solvent and Conditions: NMP is a polar aprotic solvent with a high boiling point, ideal for dissolving the reactants and facilitating the SNAr reaction, which often requires elevated temperatures. Microwave irradiation provides efficient and uniform heating, often accelerating the reaction rate compared to conventional heating.[5][6]

Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often most challenging step for X-ray diffraction analysis.

Protocol:

-

Dissolve the synthesized 5-(4-methylpiperazin-1-yl)-2-nitroaniline powder (0.5 g) in methanol (20 mL).[1]

-

Loosely cover the container to prevent contamination from dust.

-

Allow the solvent to evaporate slowly at ambient room temperature over approximately seven days.[1]

-

Harvest the resulting yellow, prism-shaped crystals for analysis.

Causality and Experimental Rationale:

-

Method: Slow evaporation is a classical and highly effective crystallization technique. As the solvent volume gradually decreases, the solution becomes supersaturated, forcing the solute molecules to precipitate out of the solution.

-

Kinetics vs. Thermodynamics: The slow rate of evaporation is key. It allows molecules sufficient time to arrange themselves into a thermodynamically stable, highly ordered crystal lattice rather than crashing out as an amorphous or polycrystalline powder. Methanol was chosen as a suitable solvent that provides moderate solubility for the compound, a necessary condition for this technique.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive analytical technique for determining the precise arrangement of atoms in a crystal.

Workflow Diagram:

Caption: Experimental workflow from synthesis to final structural analysis.

Data Collection and Refinement Protocol:

-

A suitable crystal (dimensions ~0.30 × 0.20 × 0.05 mm) was selected and mounted on an Enraf–Nonius CAD-4 diffractometer.[1]

-

X-ray diffraction data were collected at 293 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Data were corrected for absorption effects using a ψ-scan method.[1]

-

The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1]

-

All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Self-Validation and Trustworthiness: The quality of the final crystal structure model is validated by several key metrics. The low R-factor (R[F² > 2σ(F²)] = 0.064) indicates a good agreement between the observed diffraction data and the calculated model. The goodness-of-fit (S = 1.01) being close to 1.0 suggests that the model accurately fits the data.[1]

Crystal Structure and Supramolecular Analysis

The crystallographic analysis reveals a well-defined molecular conformation and a robust hydrogen-bonding network that dictates the crystal packing.

Crystallographic Data

The compound crystallizes in the monoclinic system, which is a common crystal system for organic molecules.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆N₄O₂ |

| Formula Weight | 236.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.027 (2) |

| b (Å) | 6.121 (1) |

| c (Å) | 17.524 (4) |

| β (°) | 103.79 (3) |

| Volume (ų) | 1148.7 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.064 |

| Goodness-of-fit (S) | 1.01 |

| Data sourced from Acta Crystallographica Section E, 2010.[1] |

Molecular Conformation

The asymmetric unit contains one molecule of 5-(4-methylpiperazin-1-yl)-2-nitroaniline. The molecule is not planar, exhibiting distinct conformational features.

Caption: 2D schematic of the molecular structure.

-

Aromatic System: The benzene ring itself is planar. The attached amino (-NH₂) and nitro (-NO₂) groups are nearly coplanar with the ring, with deviations of only 0.052 Å and 0.078 Å, respectively.[1] This planarity suggests delocalization of the nitrogen lone pair of the amino group and the π-system of the nitro group into the aromatic ring.

-

Piperazine Conformation: The piperazine ring adopts a classic chair conformation . This is the lowest energy conformation for a six-membered saturated heterocycle, as it minimizes both angular strain and torsional strain.

-

Relative Orientation: The plane of the four carbon atoms in the piperazine ring is twisted relative to the benzene ring, with a dihedral angle of 12.17 (3)°.[1] This non-planar arrangement is a key structural feature that will influence how the molecule docks into a protein binding site.

Supramolecular Assembly via Hydrogen Bonding

The crystal structure is stabilized by a network of both intra- and intermolecular hydrogen bonds, which defines the three-dimensional packing.

Caption: Key intra- and intermolecular hydrogen bonding motifs.

-

Intramolecular Hydrogen Bond: A significant feature is an intramolecular N—H⋯O hydrogen bond between one of the amine hydrogens (H3D) and an oxygen atom (O1) of the adjacent nitro group. This interaction forms a stable six-membered ring, described by the graph-set notation S(6).[1] The geometry is as follows: D⋯A distance = 2.669 (4) Å, H⋯A distance = 2.06 Å, and D—H⋯A angle = 127°.[1] This bond likely plays a role in locking the conformation of the nitro group relative to the amine.

-

Intermolecular Hydrogen Bonds: In the crystal lattice, molecules are linked into chains by intermolecular N—H⋯N hydrogen bonds. The second amine hydrogen (H3C) on one molecule donates to the tertiary nitrogen atom (N1) of the piperazine ring on a neighboring, symmetry-related molecule.[1] The geometry for this interaction is: D⋯A = 3.156 (4) Å, H⋯A = 2.39 Å, and D—H⋯A = 148°.[1]

-

Crystal Packing: These intermolecular hydrogen-bonded chains assemble to form a robust three-dimensional network. The molecules are observed to stack along the crystallographic b-axis, contributing to the overall stability of the crystal.[1]

Conclusion: From Structure to Application

The single-crystal X-ray analysis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline provides an unambiguous determination of its solid-state structure. The key takeaways for medicinal chemists and drug developers are:

-

Defined Conformation: The molecule adopts a non-planar conformation with a chair-form piperazine ring twisted relative to the nitroaniline plane. This specific geometry is the starting point for computational docking studies.

-

Key Interaction Points: The structure highlights critical hydrogen bonding sites: two amine N-H donors, the piperazine tertiary nitrogen acceptor, and the nitro group oxygen acceptors. The intramolecular N-H···O bond creates a relatively rigid planar segment that may be crucial for molecular recognition by target proteins.

-

Foundation for Design: This detailed structural knowledge allows for the rational design of derivatives. Modifications can be proposed to enhance binding affinity, improve solubility, or alter metabolic stability, all while leveraging the foundational geometry of this core scaffold.

References

-

Gao, J., & Zhu, L. (2010). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1268. Available at: [Link]

-

LookChem. (Date unavailable). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Available at: [Link]

Sources

- 1. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Cas 23491-48-7,5-(4-Methylpiperazin-1-yl)-2-nitroaniline | lookchem [lookchem.com]

- 5. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS#: 23491-48-7 [m.chemicalbook.com]

- 6. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation [yzqyyykj.com]

Spectroscopic Data for 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline. This molecule is of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and the elucidation of its structure-activity relationships. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The interpretation of this data is grounded in established principles of spectroscopic analysis and supported by references to authoritative sources. Experimental protocols and data are presented to ensure scientific integrity and reproducibility.

Introduction

This compound is a substituted nitroaniline derivative. The nitroaniline scaffold is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad range of biological activities. The incorporation of a methylpiperazine moiety can enhance a molecule's pharmacokinetic properties, such as solubility and cell permeability. The specific substitution pattern of this compound, with a methyl group at the 2-position, a nitro group at the 4-position, and the methylpiperazine at the 5-position, creates a unique electronic and steric environment that influences its chemical and biological properties. Accurate spectroscopic characterization is therefore crucial for confirming the identity and purity of this compound in research and development settings.

Chemical Structure

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A sample of the compound would be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Expected ¹H NMR Spectral Data: While specific experimental data for the title compound is not readily available in public literature, we can predict the expected chemical shifts and splitting patterns based on the structure and data from analogous compounds such as 2-methyl-4-nitroaniline and 5-(4-methylpiperazin-1-yl)-2-nitroaniline.[1][2]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H | ~7.5 - 8.0 | s | 1H | Proton on the aromatic ring |

| Ar-H | ~6.5 - 7.0 | s | 1H | Proton on the aromatic ring |

| NH₂ | ~5.0 - 6.0 | br s | 2H | Amine protons |

| Piperazine-H | ~3.0 - 3.5 | m | 4H | Protons on piperazine ring adjacent to aniline |

| Piperazine-H | ~2.4 - 2.8 | m | 4H | Protons on piperazine ring adjacent to N-methyl |

| N-CH₃ | ~2.2 - 2.4 | s | 3H | Methyl protons on piperazine |

| Ar-CH₃ | ~2.1 - 2.3 | s | 3H | Methyl protons on aromatic ring |

Causality of Experimental Choices:

-

Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. DMSO-d₆ is used for less soluble compounds and to observe exchangeable protons like those in the NH₂ group.

-

Internal Standard: TMS is used as a reference point (0 ppm) due to its chemical inertness and sharp, single resonance.

¹³C NMR Spectroscopy

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum would be acquired to simplify the spectrum to single lines for each unique carbon atom.

Expected ¹³C NMR Spectral Data: Based on the structure and data from similar compounds, the following chemical shifts are anticipated.[3][4]

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-NH₂ | ~145 - 150 | Aromatic carbon attached to the amine group |

| C-NO₂ | ~135 - 140 | Aromatic carbon attached to the nitro group |

| C-piperazine | ~130 - 135 | Aromatic carbon attached to the piperazine group |

| C-CH₃ | ~120 - 125 | Aromatic carbon attached to the methyl group |

| CH (aromatic) | ~110 - 120 | Aromatic CH carbons |

| C (piperazine) | ~50 - 55 | Piperazine carbons adjacent to aniline |

| C (piperazine) | ~48 - 52 | Piperazine carbons adjacent to N-methyl |

| N-CH₃ | ~45 - 50 | N-methyl carbon |

| Ar-CH₃ | ~15 - 20 | Aromatic methyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretching (amine) |

| 2800 - 3000 | Medium | C-H stretching (aliphatic and aromatic) |

| 1590 - 1650 | Strong | N-H bending (amine) |

| 1500 - 1550 | Strong | Asymmetric NO₂ stretching |

| 1300 - 1350 | Strong | Symmetric NO₂ stretching |

| 1100 - 1300 | Medium | C-N stretching |

Interpretation: The presence of strong absorption bands for the N-H and NO₂ groups would be key diagnostic features in the IR spectrum of this compound.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: The mass spectrum would be obtained using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₂H₁₈N₄O₂

-

Molecular Weight: 250.30 g/mol

-

Expected Molecular Ion Peak [M+H]⁺: 251.1499 (for ESI)

Fragmentation Pattern: Under EI conditions, the molecule is expected to fragment in a predictable manner. Key fragments would likely arise from the loss of the nitro group, cleavage of the piperazine ring, and loss of the methyl groups. Analysis of these fragments would provide further confirmation of the proposed structure.

Figure 2: Predicted major fragmentation pathways for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: A dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol) would be prepared, and its absorbance spectrum would be recorded using a UV-Vis spectrophotometer over a range of 200-800 nm.

Expected UV-Vis Absorption: Nitroaniline derivatives typically exhibit strong absorption bands in the UV-Vis region due to π → π* and n → π* transitions. For this compound, absorption maxima (λ_max) are expected in the range of 350-450 nm, characteristic of the extended conjugation of the nitroaniline chromophore.[6][7]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a foundational framework for the characterization of this compound. The predicted NMR, IR, MS, and UV-Vis data, based on established principles and data from analogous structures, offer a robust template for researchers to confirm the synthesis and purity of this compound. Adherence to the described experimental protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development in medicinal chemistry and related fields.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- ChemicalBook. (n.d.). 2-Methyl-4-nitroaniline(99-52-5) 1H NMR spectrum.

- National Center for Biotechnology Information. (n.d.). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. In PubChem.

- CymitQuimica. (n.d.). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.

- ChemicalBook. (n.d.). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.

- ChemicalBook. (n.d.). 2-Methyl-4-nitroaniline(99-52-5)IR1.

- Cymit Química S.L. (n.d.). CAS 23491-48-7: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.

- Echemi. (n.d.). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.

- BLDpharm. (n.d.). 23491-48-7|5-(4-Methylpiperazin-1-yl)-2-nitroaniline.

- SpectraBase. (n.d.). 2-Methyl-5-nitro-aniline - Optional[13C NMR] - Chemical Shifts.

- GuideChem. (n.d.). Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation.

- ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water.

- Sigma-Aldrich. (n.d.). 2-Methyl-5-nitroaniline 98% 99-55-8.

- ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline.

- Synquest Labs. (n.d.). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.

- TCI Chemicals. (n.d.). 2-Methyl-4-nitroaniline | 99-52-5.

- National Institute of Standards and Technology. (n.d.). p-Nitroaniline. In NIST WebBook.

- Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

- LGC Standards. (n.d.). 2-Methyl-5-nitroaniline.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.

- SIELC Technologies. (2018). 2-Methyl-5-nitroaniline.

- ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline.

- J&K Scientific. (n.d.). 5-(4-Methylpiperazino)-2-nitroaniline, 95% | 23491-48-7.

Sources

- 1. 2-Methyl-4-nitroaniline(99-52-5) 1H NMR spectrum [chemicalbook.com]

- 2. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Methyl-4-nitroaniline(99-52-5) IR Spectrum [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. p-Nitroaniline [webbook.nist.gov]

Determining the Solubility of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline in DMSO: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for determining the solubility of the compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS No. 23491-48-7) in dimethyl sulfoxide (DMSO). As a crucial parameter in early-stage drug discovery and development, accurate solubility data in DMSO is paramount for the preparation of stock solutions used in a multitude of in vitro assays. This document outlines two robust methodologies—a high-throughput kinetic solubility assessment and a definitive thermodynamic solubility determination—to furnish researchers, scientists, and drug development professionals with the necessary protocols to generate reliable and reproducible solubility data. The guide emphasizes the causality behind experimental choices, self-validating system protocols, and authoritative grounding in scientific principles to ensure the integrity of the results.

Introduction: The Critical Role of DMSO Solubility in Drug Discovery

Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery, prized for its remarkable ability to dissolve a wide array of small organic molecules.[1][2] For compounds such as 5-(4-methylpiperazin-1-yl)-2-nitroaniline, which holds potential for applications in medicinal chemistry, understanding its solubility in DMSO is a foundational step.[3] Inaccurate assumptions about solubility can lead to significant experimental artifacts, including compound precipitation in assay media, which can produce misleading results and hinder the progress of promising drug candidates.[1]

This guide will provide detailed protocols for two distinct but complementary solubility assays:

-

Kinetic Solubility Assay: This high-throughput method is ideal for early-stage discovery, offering a rapid assessment of a compound's apparent solubility when a DMSO stock solution is introduced into an aqueous environment.[4][5]

-

Thermodynamic Solubility Assay: Considered the "gold standard," this method measures the true equilibrium solubility of a compound, providing a definitive value for formulation and development purposes.[5][6][7]

By employing these methodologies, researchers can confidently prepare accurate stock solutions and ensure the integrity of their subsequent biological and pharmacological evaluations.

Physicochemical Properties of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

A comprehensive understanding of the physicochemical properties of 5-(4-methylpiperazin-1-yl)-2-nitroaniline is essential for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 23491-48-7 | [3][8][9] |

| Molecular Formula | C11H16N4O2 | [8][9] |

| Molecular Weight | 236.27 g/mol | [8][9] |

| Melting Point | 152-155°C | [8][10][11] |

| pKa (Predicted) | 7.35 ± 0.42 | [10][12] |

| XLogP3 | 1.1 | [8] |

| Appearance | Solid | [9][12] |

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 5-(4-methylpiperazin-1-yl)-2-nitroaniline in DMSO.

High-Throughput Kinetic Solubility Assay

This method provides a rapid assessment of the compound's solubility under conditions that mimic the dilution of a DMSO stock solution into an aqueous buffer.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or a UV/Vis plate reader.[4][5]

Experimental Workflow:

Caption: Workflow for the kinetic solubility assay.

Materials:

-

5-(4-methylpiperazin-1-yl)-2-nitroaniline (solid)[9]

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well clear bottom microplate

-

Nephelometer or UV/Vis microplate reader

Procedure:

-

Prepare a 10 mM stock solution: Accurately weigh a sufficient amount of 5-(4-methylpiperazin-1-yl)-2-nitroaniline and dissolve it in 100% DMSO to achieve a final concentration of 10 mM.[1] Ensure complete dissolution by vortexing or sonication.[1]

-

Plate setup: Dispense 198 µL of PBS (pH 7.4) into each well of a 96-well microplate.

-

Compound addition: Add 2 µL of the 10 mM stock solution to the first well of each replicate series. This will result in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Serial dilution: Perform a serial 2-fold dilution across the plate by transferring 100 µL from the first well to the second well containing 100 µL of PBS with 1% DMSO, and so on.

-

Incubation: Mix the plate gently and incubate at room temperature for 2 hours to allow for precipitation to occur.

-

Measurement: Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a nephelometer or a UV/Vis plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the vehicle control (PBS with 1% DMSO).

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true solubility of the compound in DMSO at equilibrium.

Principle: An excess of the solid compound is equilibrated with DMSO over an extended period. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][13]

Experimental Workflow:

Caption: Workflow for the thermodynamic solubility assay.

Materials:

-

5-(4-methylpiperazin-1-yl)-2-nitroaniline (solid)[9]

-

Anhydrous DMSO

-

Microcentrifuge tubes

-